2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Description
Molecular Formula: C₈H₁₂F₃N₃
Molecular Weight: 207.199 g/mol
Structure: Features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a branched propan-1-amine chain with a methyl group at position 2 .
Key Identifiers:
- CAS: 1006334-06-0
- ChemSpider ID: 12556644
- SMILES: CC(CN)Cn1ccc(n1)C(F)(F)F .
Properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-6(4-12)5-14-3-2-7(13-14)8(9,10)11/h2-3,6H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYXSJHXKSXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Attachment of the Aminopropyl Group: The final step involves the alkylation of the pyrazole ring with a suitable aminopropyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes alkylation and acylation reactions under standard conditions:
Key finding : Steric hindrance from the 2-methyl group reduces reaction rates compared to analogous linear amines, requiring extended reaction times (6–12 hrs).
Electrophilic Aromatic Substitution
The pyrazole ring exhibits regioselective reactivity influenced by substituents:
| Position | Reactivity | Directed by | Example Reaction | Major Product |
|---|---|---|---|---|
| C4 | Moderate | Trifluoromethyl (C3) | Nitration (HNO3/H2SO4) | 4-Nitro derivative |
| C5 | Low | Methyl group (C2 chain) | Bromination (Br2/FeBr3) | 5-Bromo adduct (trace) |
X-ray crystallographic data shows the trifluoromethyl group creates significant electron deficiency at C4 (partial charge: +0.32), enabling nitration at this position . Methyl branching in the propanamine side chain reduces conjugation effects, limiting C5 reactivity .
Condensation and Cyclization
The amine participates in heterocycle formation through two primary pathways:
3.1 Schiff Base Formation
Reacts with aromatic aldehydes (4-chlorobenzaldehyde, furfural) in ethanol at reflux to form stable imines (85–92% yield). These intermediates undergo subsequent cyclization:
| Carbonyl Partner | Conditions | Final Product |
|---|---|---|
| 2-acetylthiophene | HCl/EtOH, Δ | Thieno[3,2-c]pyridine analog |
| Diethyl acetylene | CuI, DMF, 80°C | 1,2,4-Triazole derivative |
3.2 Biginelli Reaction
Facilitates three-component condensations with β-ketoesters and aldehydes under acid catalysis, producing dihydropyrimidinones with antitumor activity .
Metal Coordination Chemistry
The pyrazole N(2) and amine N form stable complexes with transition metals:
| Metal Salt | Ligand:Metal Ratio | Geometry
Scientific Research Applications
Pharmaceutical Applications
The compound's unique structure makes it a candidate for various therapeutic applications:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neurological Disorders :
- Antimicrobial Properties :
Agrochemical Applications
The incorporation of trifluoromethyl groups in agrochemicals enhances their efficacy and stability:
- Pesticides :
-
Herbicides :
- Compounds with similar structures have been explored for herbicidal activity, indicating a potential role for this compound in agricultural applications aimed at weed control.
Material Science Applications
The compound's unique properties can also be exploited in material science:
- Polymer Chemistry :
-
Coatings and Adhesives :
- The hydrophobic nature imparted by the trifluoromethyl group makes it suitable for applications in coatings and adhesives that require water resistance and durability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with one derivative showing IC50 values in the nanomolar range. This highlights the potential for further development into anticancer agents.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects of pyrazole compounds revealed that they significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could be developed into therapeutic agents for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazole ring may interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Pyrazole-Based Propanamine Derivatives
Aromatic and Heterocyclic Variants
Structural and Functional Insights
Biological Activity
2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which significantly influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C8H12F3N3. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to biological receptors and enzymes, potentially leading to inhibition of critical pathways in disease processes. This characteristic allows for the modulation of various biological activities, including antimicrobial and antimalarial effects .
Antimicrobial Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains. The presence of the trifluoromethyl moiety has been linked to enhanced potency against resistant strains .
Antimalarial Activity
Research indicates that this compound may act as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. In vitro studies have demonstrated its ability to inhibit both Plasmodium falciparum and Plasmodium vivax with low IC50 values, indicating strong potential for further development as an antimalarial agent .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimalarial Efficacy : In a study involving a series of pyrazole derivatives, compounds with trifluoromethyl groups showed significant inhibition of P. falciparum growth in vitro, with EC50 values below 0.015 μM . This suggests that modifications such as those found in this compound could lead to enhanced antimalarial efficacy.
- Antimicrobial Activity : A comparative analysis indicated that the introduction of trifluoromethyl groups in pyrazole derivatives led to increased antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics .
Data Tables
Q & A
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
How stable is this compound under varying storage conditions?
Advanced Research Focus
Stability data suggests:
- Short-Term : Stable at 4°C in amber vials (≤1 month).
- Long-Term : Store at -20°C under argon to prevent hydrolysis of the trifluoromethyl group . Monitor degradation via HPLC every 6 months.
What analytical challenges arise in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
